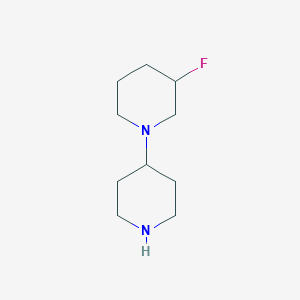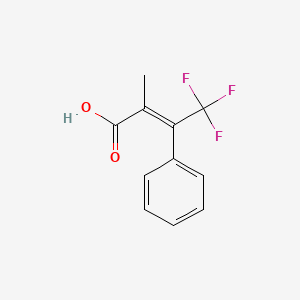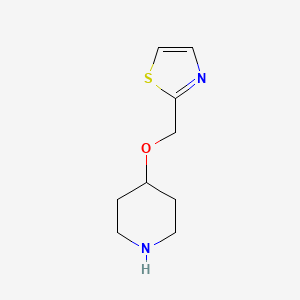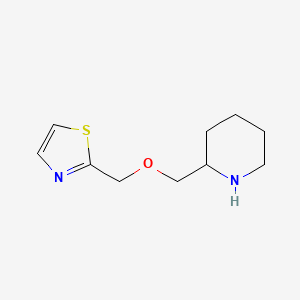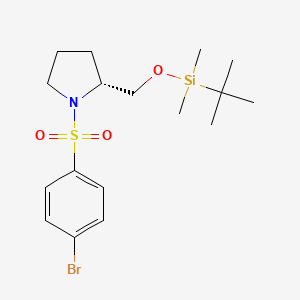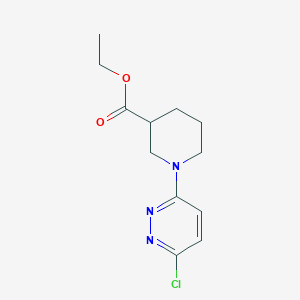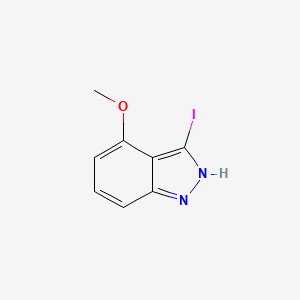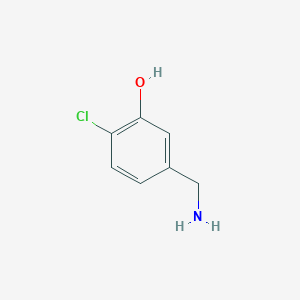
5-(Aminomethyl)-2-chlorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(Aminomethyl)-2-chlorophenol” likely belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .
Synthesis Analysis
While specific synthesis methods for “5-(Aminomethyl)-2-chlorophenol” were not found, aminomethyl groups in general can be obtained by alkylation with Eschenmoser’s salt .Chemical Reactions Analysis
Amines, including aminomethyl groups, are known to be good nucleophiles and can react with many electrophilic functional groups . They can undergo reactions such as alkylation and acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(Aminomethyl)-2-chlorophenol” would depend on its specific structure. In general, amines are known to be weak bases and good nucleophiles .Applications De Recherche Scientifique
Environmental Degradation and Remediation
Degradation of Chlorinated Phenols
Chlorophenols (CPs), including compounds structurally related to 5-(Aminomethyl)-2-chlorophenol, are recognized for their environmental persistence and toxicity. Research has explored the efficiency of zero valent iron (ZVI) and bimetallic systems in degrading CPs through dechlorination, highlighting the role of iron-based bimetallic systems in enhancing the degradation process. The formation of iron oxides on ZVI surfaces, which affects the reactivity towards CPs, has been a particular focus, demonstrating the environmental applications in remediating CP-contaminated water and soil through advanced reduction processes (Gunawardana, Singhal, & Swedlund, 2011).
Chlorophenols in Waste Incineration
Another study reviews the presence of chlorophenols in the context of Municipal Solid Waste Incineration (MSWI), discussing their role as precursors to dioxins in incineration processes. This research underscores the environmental impact of CPs, their pathways of formation, and the need for strategies to minimize their generation and release into the environment, contributing to more sustainable waste management practices (Peng et al., 2016).
Biochemical and Pharmacological Research
- Tryptophan Metabolic Pathways: Although not directly mentioning 5-(Aminomethyl)-2-chlorophenol, research into the metabolic pathways of tryptophan, a precursor to serotonin, provides insights into biochemical processes that could be influenced by structurally related compounds. This includes studies on the synthesis rates of serotonin in the brain and the role of various tryptophan derivatives, highlighting the complexity of neurotransmitter production and the potential impact of related compounds on these pathways (Diksic & Young, 2001).
Sustainable Chemical Production
- Biomass Conversion to Furan Derivatives: Research into the conversion of plant biomass into valuable chemicals includes the synthesis of furan derivatives, such as 5-(Hydroxymethyl)furfural (HMF), from hexose carbohydrates. This area explores the potential of biomass as a renewable source for the chemical industry, offering a sustainable alternative to petroleum-based products. The study encompasses the production of various HMF derivatives, including those related to aminomethyl chlorophenols, for applications in polymers, fuels, and other functional materials, reflecting the broader application of related chemical processes in sustainable industry practices (Chernyshev, Kravchenko, & Ananikov, 2017).
Orientations Futures
Propriétés
IUPAC Name |
5-(aminomethyl)-2-chlorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c8-6-2-1-5(4-9)3-7(6)10/h1-3,10H,4,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCRPZJAKKZECV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)-2-chlorophenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

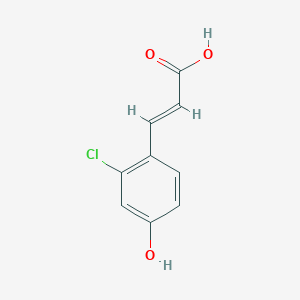
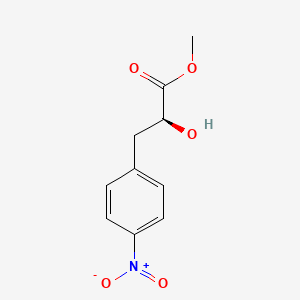
![(11bR)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-bis[2,4,6-tris(1-methylethyl)phenyl]-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B6594128.png)
